



Application Note: Interpreting the ¹H NMR Spectrum of 4-Chlorobenzenesulfonamide

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Compound of Interest		
Compound Name:	4-Chlorobenzenesulfonamide	
Cat. No.:	B1664158	Get Quote

Introduction

4-Chlorobenzenesulfonamide is a chemical compound widely used as an intermediate in the synthesis of various pharmaceuticals, including diuretics, and as a reagent in chemical research.[1][2] Its molecular structure consists of a benzene ring substituted with a chlorine atom and a sulfonamide group (-SO₂NH₂) at positions 1 and 4, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This note provides a detailed interpretation of the ¹H NMR spectrum of **4-Chlorobenzenesulfonamide** and outlines the protocols for sample preparation and data acquisition.

Expected ¹H NMR Spectrum

The structure of **4-Chlorobenzenesulfonamide** features a para-substituted aromatic ring, which gives rise to a characteristic AA'BB' spin system. However, in many spectrometers, this is simplified and appears as two distinct doublets in the aromatic region. Additionally, the sulfonamide group contains two exchangeable protons.

- Aromatic Protons (AA'BB' System): The benzene ring has two sets of chemically nonequivalent protons.
 - H_A: The two protons ortho to the electron-withdrawing sulfonamide group are deshielded and appear further downfield.





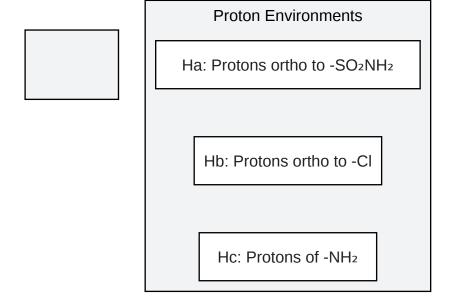


- H_B: The two protons ortho to the chlorine atom appear slightly more upfield compared to H A.
- These two sets of protons split each other, resulting in two doublets, each integrating to two protons.
- Sulfonamide Protons (-NH₂): The two protons of the primary sulfonamide group are
 equivalent. They typically appear as a single, often broad, signal due to chemical exchange
 and quadrupolar coupling with the adjacent nitrogen atom. The chemical shift of these
 protons can be highly dependent on the solvent, concentration, and temperature.

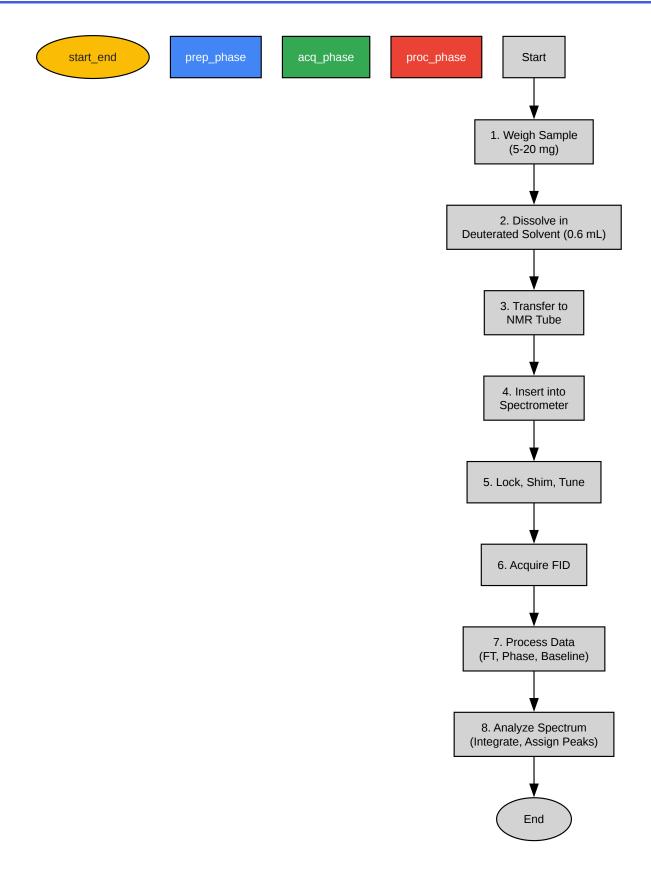
The following diagram illustrates the chemical structure and the different proton environments of **4-Chlorobenzenesulfonamide**.



Structure of 4-Chlorobenzenesulfonamide with Proton Assignments







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References

- 1. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzenesulfonamide | 98-64-6 | Benchchem [benchchem.com]
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